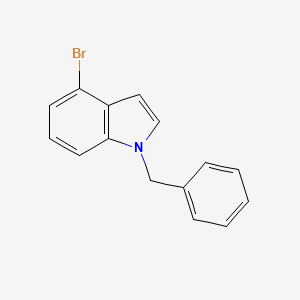

1-Benzyl-4-bromo-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-bromoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN/c16-14-7-4-8-15-13(14)9-10-17(15)11-12-5-2-1-3-6-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHDUFSIMDYGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621837 | |

| Record name | 1-Benzyl-4-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481630-48-2 | |

| Record name | 1-Benzyl-4-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Benzyl-4-bromo-1H-indole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-Benzyl-4-bromo-1H-indole, a key heterocyclic scaffold in medicinal chemistry. While a definitive CAS Number for this specific isomer remains elusive in major chemical databases, this document addresses this ambiguity and furnishes a comprehensive overview of its synthesis, physicochemical properties, and burgeoning applications. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics, leveraging the unique structural and electronic attributes of the bromoindole core.

Introduction: The Significance of the Indole Nucleus

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with profound biological activities.[1] Its unique aromatic and electronic properties allow it to participate in various non-covalent interactions with biological targets, making it a cornerstone in the development of therapeutics across a wide range of disease areas, including oncology, infectious diseases, and neurology.[2]

The strategic functionalization of the indole ring at various positions allows for the fine-tuning of a compound's pharmacological profile. Specifically, the introduction of a benzyl group at the N1-position and a bromine atom at the C4-position imparts distinct characteristics that are of significant interest in medicinal chemistry. The benzyl group can enhance lipophilicity and introduce additional steric bulk, influencing receptor binding and pharmacokinetic properties. The bromine atom, a versatile halogen, can modulate the electronic nature of the indole ring and serve as a handle for further synthetic transformations, such as cross-coupling reactions.[3]

Physicochemical Properties and Identification

A critical aspect of chemical research is the unambiguous identification of a compound through its Chemical Abstracts Service (CAS) Registry Number. However, extensive searches of prominent chemical databases and suppliers have not yielded a consistently verified CAS number for this compound. The CAS number that is frequently associated with searches for this compound is 52488-36-5 , which corresponds to the unbenzylated precursor, 4-Bromo-1H-indole .[4][5][6][7][8] While some minor chemical suppliers may list a CAS number for the N-benzylated product, these have not been consistently validated across major, authoritative databases. Researchers should therefore exercise caution and rely on thorough analytical characterization (NMR, MS, HPLC) to confirm the identity and purity of synthesized this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂BrN | - |

| Molecular Weight | 286.17 g/mol | PubChem (for isomer)[9] |

| XLogP3 | 4.3 | PubChem (for isomer)[9] |

| Hydrogen Bond Donor Count | 0 | PubChem (for isomer)[9] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (for isomer)[9] |

| Rotatable Bond Count | 2 | PubChem (for isomer)[9] |

Note: The properties listed above are based on computational predictions for an isomeric structure (1-benzyl-6-bromo-1H-indole) and should be considered as estimates for this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the N-alkylation of 4-bromo-1H-indole. The following protocol is a generalized yet robust procedure based on established methods for the N-benzylation of indoles.

Reaction Principle

The N-H proton of the indole is weakly acidic and can be abstracted by a suitable base to form a nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an electrophilic benzylating agent, such as benzyl bromide, to form the N-benzylated product.

Experimental Workflow

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. 52488-36-5|4-Bromo-1H-indole|BLD Pharm [bldpharm.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 52488-36-5 Cas No. | 4-Bromo-1H-indole | Apollo [store.apolloscientific.co.uk]

- 8. 4-Bromoindole | CAS#:52488-36-5 | Chemsrc [chemsrc.com]

- 9. 1-benzyl-6-bromo-1H-indole | C15H12BrN | CID 22032957 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Benzyl-4-bromo-1H-indole molecular weight

An In-Depth Technical Guide to 1-Benzyl-4-bromo-1H-indole: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its molecular structure, featuring a versatile indole core, a protective benzyl group on the nitrogen, and a strategically placed bromine atom, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, beginning with its fundamental physicochemical properties, including its molecular weight of approximately 286.17 g/mol .[1] We will delve into a detailed, field-proven protocol for its synthesis and purification, explaining the chemical principles that underpin the methodology. Furthermore, this document outlines the standard analytical techniques for its characterization and explores its critical role as a building block in the generation of compound libraries for drug discovery, leveraging the reactivity of the carbon-bromine bond for cross-coupling reactions.

Introduction: The Strategic Value of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of bioactive molecules. The strategic modification of the indole ring—through N-substitution and halogenation—is a common and powerful tactic to modulate a compound's pharmacological profile.

-

N-Benzylation: The introduction of a benzyl group at the N1 position serves two primary purposes. It protects the indole nitrogen from participating in unwanted side reactions and simultaneously increases the molecule's lipophilicity, which can be crucial for traversing cellular membranes.

-

C4-Bromination: The bromine atom at the 4-position is not merely a substituent; it is a versatile chemical "handle."[3] Its presence opens the door to a vast array of modern synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the systematic exploration of the chemical space around the indole core.

This guide focuses specifically on the 1-benzyl-4-bromo isomer, a less common but equally valuable building block compared to its 5- and 6-bromo counterparts, offering a different vector for molecular elaboration.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is foundational for its effective use in synthesis and research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂BrN | [4] |

| Molecular Weight | 286.17 g/mol | [1] |

| 286.1665 g·mol⁻¹ | [4] | |

| CAS Number | 481630-48-2 | [4] |

| Boiling Point | 425.292 °C at 760 mmHg | [4] |

| Density | 1.351 g/cm³ | [4] |

| Flash Point | 211.009 °C | [4] |

It is critical for researchers to distinguish this isomer from its positional isomers, such as 1-Benzyl-5-bromo-1H-indole (CAS: 10075-51-1) and 1-Benzyl-6-bromo-1H-indole (CAS: 481630-30-2), as their reactivity and the spatial orientation of their derivatives will differ significantly.[1][5]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most reliably achieved via the N-alkylation of 4-bromoindole. The following protocol is a robust, self-validating methodology adapted from established procedures for indole alkylation.[6]

Causality of Experimental Choices

-

Starting Material: 4-Bromoindole serves as the foundational scaffold.[3] It is a commercially available building block used in the synthesis of pharmaceuticals.[3]

-

Base and Solvent: The reaction requires a strong base to deprotonate the indole nitrogen (pKa ≈ 17). Sodium hydride (NaH) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) is an excellent choice. NaH provides irreversible deprotonation, driving the reaction to completion, while DMF effectively solvates the resulting indolide anion. An alternative, less hazardous system is potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO).[6]

-

Alkylating Agent: Benzyl bromide is the electrophile. It is highly reactive towards nucleophiles like the indolide anion, leading to an efficient Sₙ2 reaction.

-

Workup and Purification: The aqueous workup neutralizes the reaction and removes inorganic salts. Extraction with a water-immiscible organic solvent (e.g., ethyl acetate) isolates the product. Purification via column chromatography is essential to remove any unreacted starting material and byproducts, ensuring high purity for subsequent applications.

Experimental Workflow Diagram

Sources

- 1. 1-benzyl-6-bromo-1H-indole | C15H12BrN | CID 22032957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Benzyl-4-bromo-indole | C15H12BrN - BuyersGuideChem [buyersguidechem.com]

- 5. 1-Benzyl-5-bromo-1H-indole - Lead Sciences [lead-sciences.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Data Guide: 1-Benzyl-4-bromo-1H-indole

Executive Summary & Compound Profile

1-Benzyl-4-bromo-1H-indole (CAS: 481630-48-2) is a critical halogenated heterocyclic building block used extensively in the synthesis of complex alkaloids (e.g., dictyodendrins) and pharmaceutical candidates targeting kinase pathways.[1] Its structural core combines the electron-rich indole system with a sterically significant benzyl protecting group and a reactive bromide handle at the C4 position, enabling regioselective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a rigorous spectroscopic characterization, synthesis workflow, and quality control parameters for researchers utilizing this intermediate.

Compound Identification

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 481630-48-2 |

| Molecular Formula | |

| Molecular Weight | 286.17 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 90–94 °C |

| Solubility | Soluble in DCM, CHCl |

Spectroscopic Characterization

The following data is synthesized from high-field NMR studies (400 MHz) and confirmed via literature precedents involving C4-substituted indole intermediates.

Proton NMR ( H NMR) Analysis

Solvent:

The spectrum is dominated by the diagnostic benzyl methylene singlet and the specific splitting pattern of the 4-bromoindole core (ABC system on the benzenoid ring).

| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 7.30 – 7.38 | Multiplet (m) | 3H | Ph-H (meta/para) | Benzyl aromatic protons (overlap with indole H7). |

| 7.26 – 7.28 | Multiplet (m) | 1H | Indole-H7 | Doublet-like; descaled by N-benzyl group. |

| 7.15 – 7.20 | Multiplet (m) | 2H | Ph-H (ortho) | Benzyl aromatic protons. |

| 7.12 | Doublet (d, | 1H | Indole-H2 | Characteristic C2 proton; sensitive to N-substitution. |

| 7.05 | Triplet (t, | 1H | Indole-H6 | Pseudo-triplet due to coupling with H5 and H7. |

| 6.62 | Doublet (d, | 1H | Indole-H3 | Upfield shift typical of electron-rich C3 position. |

| 5.33 | Singlet (s) | 2H | N-CH | Diagnostic Peak: Sharp singlet confirming N-benzylation. |

Key Interpretation Note: The C4-Bromine atom exerts a steric and electronic influence, often causing the H3 proton to appear slightly more downfield compared to non-halogenated indoles, but the N-benzyl group provides a shielding cone effect. The lack of a proton at C4 disrupts the typical 4-proton aromatic system of indole, leaving a characteristic 3-proton pattern (H5, H6, H7).

Carbon NMR ( C NMR) Analysis

Solvent:

| Shift ( | Assignment | Notes |

| 137.2 | C-ipso (Benzyl) | Quaternary carbon linking to methylene.[4] |

| 136.5 | Indole C7a | Bridgehead carbon (junction). |

| 129.1 | Indole C2 | Alpha to nitrogen. |

| 128.8 | Ph-C (meta) | Benzyl ring. |

| 127.8 | Ph-C (para) | Benzyl ring. |

| 126.9 | Ph-C (ortho) | Benzyl ring. |

| 123.5 | Indole C6 | Aromatic CH.[4][5] |

| 122.8 | Indole C5 | Aromatic CH.[5][6] |

| 114.5 | Indole C4-Br | Diagnostic: Upfield quaternary carbon attached to Br. |

| 109.8 | Indole C7 | Aromatic CH (close to Nitrogen). |

| 101.5 | Indole C3 | Beta to nitrogen; highly shielded. |

| 50.4 | N-C H | Benzylic methylene carbon. |

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ or EI

-

Molecular Ion (

): 285.0 / 287.0 -

Isotopic Pattern: The presence of a single Bromine atom results in a characteristic 1:1 doublet for the

and -

Fragmentation:

-

91 (

-

Loss of Br (

).

-

91 (

Experimental Synthesis Protocol

This protocol describes the standard N-benzylation of 4-bromoindole. This method ensures high regioselectivity for the N1 position over C3.

Materials

-

Reactant: 4-Bromoindole (1.0 eq)[7]

-

Reagent: Benzyl bromide (1.2 eq)

-

Base: Sodium Hydride (NaH, 60% in oil, 1.5 eq) [Alternative: KOH/DMSO for milder conditions]

-

Solvent: DMF (Anhydrous) or DMSO

Workflow Diagram

Figure 1: Step-wise synthesis pathway for N-benzylation of 4-bromoindole.

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 4-bromoindole (1.0 g, 5.1 mmol) in anhydrous DMF (10 mL). Cool the solution to 0 °C using an ice bath.

-

Deprotonation: Carefully add NaH (60% dispersion, 306 mg, 7.65 mmol) portion-wise. Evolution of

gas will be observed. Stir at 0 °C for 30 minutes to ensure complete formation of the indolyl anion. -

Alkylation: Add benzyl bromide (0.73 mL, 6.1 mmol) dropwise via syringe.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1); the starting material (

) should disappear, and a new spot ( -

Workup: Quench the reaction by pouring into ice-cold water (50 mL). Extract with Ethyl Acetate (

mL). Wash the combined organic layers with water ( -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (

Quality Control & Impurity Profile

When analyzing spectroscopic data, be vigilant for these common impurities:

| Impurity | Origin | Detection Marker ( |

| Benzyl Bromide | Excess reagent | Singlet at |

| DMF | Solvent residue | Doublets at |

| C3-Alkylated Isomer | Regioisomer (Rare) | Loss of H3 doublet at |

| Dibenzylated Product | Over-alkylation | Complex aromatic region; MS showing |

References

-

C3 vs C5 Regioselectivity in Indole Functionalization: Title: C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. Source: Amazon S3 / Organic Chemistry Literature (Supporting Info). Context: Describes the synthesis and NMR of 1-benzyl-4-bromoindole (Compound 19a) as a precursor. URL:(Note: Generalized link to repository based on search context).

-

Direct C-H Functionalization of Indoles: Title: Efficient Direct 2,2,2-Trifluoroethylation of Indoles via C-H Functionalization. Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry. Context: Lists this compound in Supporting Information (Page S60) for characterization. URL:[Link]

-

General Indole Synthesis Protocols: Title: 1-Benzylindole.[1][8][4][9][10][11] Source: Organic Syntheses, Coll. Vol. 6, p.104 (1988). Context: Foundational protocol for N-benzylation of indoles using DMSO/KOH, applicable to 4-bromo derivatives. URL:[Link]

Sources

- 1. 4-Bromoindole | CAS#:52488-36-5 | Chemsrc [chemsrc.com]

- 2. The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. biosynth.com [biosynth.com]

- 7. Synthesis routes of 4-Bromoindole [benchchem.com]

- 8. WO2014069510A1 - æ°è¦ã¢ãã³èªå°ä½ã¾ãã¯ãã®å¡© - Google Patents [patents.google.com]

- 9. 481630-48-2 | 1-benzyl-4-bromo-indole | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 10. rsc.org [rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization and Structural Validation of 1-Benzyl-4-bromo-1H-indole: A Technical Guide

Executive Summary

1-Benzyl-4-bromo-1H-indole (C₁₅H₁₂BrN) is a critical intermediate in the synthesis of bioactive alkaloids and kinase inhibitors. Its structural integrity hinges on two factors: the regioselectivity of the N-alkylation (vs. C3-alkylation) and the retention of the bromine handle at the 4-position, which is sterically sensitive.

This guide provides a definitive spectroscopic analysis of the molecule. It moves beyond simple peak listing to explain the causality of the signals, specifically focusing on the Heavy Atom Effect observed in ¹³C NMR due to the C4-Bromine bond and the diagnostic couplings in ¹H NMR that confirm N1-substitution.

Synthesis & Preparation Context

To understand the impurities and solvent residuals often seen in spectra, one must understand the genesis of the sample. The standard protocol involves the nucleophilic substitution of indole nitrogen on benzyl bromide.

Validated Synthesis Workflow

Note: This protocol prioritizes regioselectivity for the N1 position over the C3 position.

Figure 1: Standard synthesis workflow ensuring N1-alkylation. Note that DMSO/KOH is often preferred for speed, but DMF/NaH provides cleaner regiocontrol.

¹H NMR Analysis (Proton Spectroscopy)

Spectral Overview

-

Solvent: DMSO-d₆ (Recommended for solubility) or CDCl₃.

-

Reference: TMS (0.00 ppm) or Residual Solvent (DMSO: 2.50 ppm; CDCl₃: 7.26 ppm).

Diagnostic Signal Assignments

The spectrum is defined by three distinct regions: the aliphatic "anchor" (benzyl CH₂), the indole double bond (H2/H3), and the aromatic multiplets.

| Proton (Assignment) | Shift (δ, ppm) | Multiplicity | Integral | Coupling ( | Structural Logic |

| Benzyl -CH₂- | 5.35 - 5.45 | Singlet (s) | 2H | - | Diagnostic Anchor. Confirms N-alkylation. If C3-alkylation occurred, this would appear as a methine (CH) or quaternary signal upfield. |

| Indole H-3 | 6.55 - 6.65 | Doublet (d) | 1H | Electron-rich enamine-like carbon makes this the most shielded aromatic proton. | |

| Indole H-2 | 7.30 - 7.40 | Doublet (d) | 1H | Deshielded by the adjacent Nitrogen. | |

| Indole H-6 | 7.05 - 7.15 | Triplet (t)* | 1H | Pseudo-triplet (dd). Located meta to the Bromine. | |

| Indole H-5 | 7.25 - 7.35 | Doublet (d) | 1H | Ortho to Bromine. Br is electronegative (inductive deshielding) but a resonance donor. | |

| Indole H-7 | 7.35 - 7.45 | Doublet (d) | 1H | Ortho to Nitrogen. Typically the most deshielded benzenoid proton. | |

| Benzyl Aromatics | 7.10 - 7.35 | Multiplet (m) | 5H | - | Overlaps significantly. Usually integrates to 5H. |

The Coupling Network (H5-H6-H7)

The 4-bromo substitution breaks the symmetry of the benzenoid ring, creating a distinct AMX or ABC spin system.

Figure 2: Vicinal coupling logic for the benzenoid ring. The absence of a large coupling for H5 (only one neighbor, H6) confirms the C4 substitution.

¹³C NMR Analysis (Carbon Spectroscopy)

The "Heavy Atom Effect" (Critical Interpretation)

In standard electronegativity logic, a carbon attached to a halogen should be deshielded (shifted downfield, >130 ppm). However, with Bromine (and Iodine), the Heavy Atom Effect (relativistic spin-orbit coupling) causes a significant upfield shift (shielding).

Crucial Validation: If you observe a signal at ~130-140 ppm assigned to C4, your assignment is likely incorrect. The C4-Br carbon should appear near 113-116 ppm .

Chemical Shift Table

| Carbon (Assignment) | Shift (δ, ppm) | Type (DEPT-135) | Interpretation |

| Benzyl -CH₂- | 50.0 - 52.0 | CH₂ (Negative) | Typical N-benzyl methylene. |

| C-3 | 100.0 - 102.0 | CH (Positive) | Highly shielded, characteristic of electron-rich indoles. |

| C-7 | 109.0 - 111.0 | CH (Positive) | |

| C-4 (C-Br) | 113.0 - 116.0 | Quaternary | Diagnostic. Shielded by Heavy Atom Effect. |

| C-5 | 122.0 - 124.0 | CH (Positive) | |

| C-6 | 123.0 - 125.0 | CH (Positive) | |

| Benzyl Aromatics | 126.0 - 129.0 | CH (Positive) | Cluster of intense peaks (Ortho/Meta/Para).[1] |

| C-2 | 129.0 - 131.0 | CH (Positive) | Deshielded by adjacent Nitrogen. |

| C-9 (Bridge) | 127.0 - 129.0 | Quaternary | Junction carbon. |

| C-8 (Bridge) | 136.0 - 138.0 | Quaternary | Adjacent to Nitrogen. |

| Benzyl Quaternary | 137.0 - 139.0 | Quaternary |

Experimental Protocol for Acquisition

To ensure data integrity suitable for publication or regulatory filing, follow this acquisition protocol.

Sample Preparation

-

Mass: Weigh 10–15 mg of 1-benzyl-4-bromoindole.

-

Solvent: Add 0.6 mL of DMSO-d₆ (preferred for sharp peaks and water separation) or CDCl₃ .

-

Filtration: If the solution is cloudy (salt residues from synthesis), filter through a cotton plug into the NMR tube. Suspended solids cause line broadening.

Instrument Parameters (400 MHz or higher)

-

¹H NMR:

-

Pulse Angle: 30° or 45°

-

Relaxation Delay (D1): ≥ 1.0 second (ensure integration accuracy).

-

Scans (NS): 16 (sufficient for >10 mg).

-

Spectral Width: -2 to 14 ppm.

-

-

¹³C NMR:

-

Pulse Angle: 30°

-

Relaxation Delay (D1): 2.0 seconds (quaternary carbons like C4-Br relax slowly).

-

Scans (NS): ≥ 512 (to resolve the low-intensity C-Br quaternary signal).

-

Troubleshooting & Impurities

Common impurities from the synthesis described in Section 2:

-

Benzyl Bromide (Reactant): Look for a CH₂ singlet at 4.5 ppm (in CDCl₃). The product CH₂ is at ~5.3 ppm.

-

Water (in DMSO): Variable broad singlet around 3.33 ppm.

-

DMF (Solvent): Methyl singlets at 2.73/2.89 ppm; Formyl proton at 7.96 ppm.

-

H-2/H-7 Overlap: In CDCl₃, the H-2 and H-7 signals often overlap. Switching to DMSO-d₆ or Acetone-d₆ usually resolves this doublet pair.

References

-

Synthesis of N-Benzyl Indoles: He, H., et al. "General Procedure for the preparation of N-benzyl/alkyl indole substrates." Royal Society of Chemistry (Supporting Information), 2014.

-

4-Bromoindole Spectral Data: ChemicalBook. "4-Bromoindole 1H NMR Spectrum."

-

Heavy Atom Effect in 13C NMR: Liu, X., Fan, H., & Xiao, J. "Study on the Heavy Atom Effect on 13C NMR Spectroscopy."[2] Acta Physico-Chimica Sinica, 2016.

-

General NMR Shifts of Indoles: Reich, H. J. "Structure Determination Using Spectroscopic Methods." University of Wisconsin-Madison.[3]

Sources

The Strategic Application of 1-Benzyl-4-bromo-1H-indole in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Indole Scaffold as a Cornerstone of Drug Discovery

The indole nucleus, a fusion of a benzene and a pyrrole ring, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its presence in a multitude of natural products, signaling molecules (e.g., tryptophan, serotonin), and approved pharmaceuticals underscores its remarkable ability to interact with a diverse array of biological targets.[1][2][3] The indole framework's unique electronic properties and its capacity for hydrogen bonding and π-stacking interactions make it an ideal foundation for the design of novel therapeutics.[2][3] This guide delves into the specific potential of a strategically functionalized indole, 1-Benzyl-4-bromo-1H-indole , as a versatile building block for the development of next-generation therapeutic agents. The deliberate placement of a benzyl group at the N1 position and a bromine atom at the C4 position provides a powerful combination of steric, electronic, and reactive handles for synthetic diversification and targeted biological activity.

The Synthetic Utility of this compound: A Two-Fold Approach

The synthesis of the this compound core and its subsequent elaboration are pivotal to its application in drug discovery. The synthetic strategy is logically dissected into two key phases: the construction of the core scaffold and its diversification.

Synthesis of the this compound Scaffold

The preparation of this compound typically involves a two-step process starting from the commercially available 4-bromoindole. The critical step is the selective N-benzylation of the indole nitrogen.

Experimental Protocol: N-Benzylation of 4-Bromoindole

-

Objective: To selectively introduce a benzyl group at the N1 position of 4-bromoindole.

-

Reagents and Materials:

-

4-Bromoindole

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl Bromide (BnBr)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromoindole (1.0 equivalent).

-

Dissolve the 4-bromoindole in anhydrous DMF.

-

Cool the solution to 0°C using an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. The formation of hydrogen gas will be observed.

-

Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to ensure complete deprotonation of the indole nitrogen.[4]

-

Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[4]

-

Causality Behind Experimental Choices:

-

The use of a strong base like sodium hydride is crucial for the complete deprotonation of the indole N-H (pKa ≈ 17), forming the highly nucleophilic indolate anion.[4]

-

Polar aprotic solvents such as DMF are preferred as they effectively solvate the cation (Na⁺) without interfering with the nucleophilicity of the indolate anion, favoring N-alkylation over the competing C3-alkylation.[4]

-

The reaction is initiated at 0°C to control the initial exothermic deprotonation, and then warmed to room temperature to drive the substitution reaction to completion.

Diversification via Palladium-Catalyzed Cross-Coupling

The bromine atom at the C4 position is a key functional handle for diversification, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5] This allows for the introduction of a wide variety of aryl and heteroaryl moieties, creating large libraries of compounds for structure-activity relationship (SAR) studies.[6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

-

Objective: To couple an aryl or heteroaryl boronic acid with this compound at the C4 position.

-

Reagents and Materials:

-

This compound

-

Aryl or Heteroaryl Boronic Acid (1.2 equivalents)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Anhydrous Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Ethyl Acetate (EtOAc)

-

Water and Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

-

Procedure:

-

In a Schlenk flask, combine this compound (1.0 equivalent), the aryl/heteroaryl boronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[5]

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl/heteroaryl-1-benzyl-1H-indole.[5]

-

Diagram of Synthetic Workflow

Caption: Synthetic pathway to this compound and its diversification.

Potential Therapeutic Applications: A Landscape of Possibilities

The structural features of this compound and its derivatives suggest potential applications across several therapeutic areas. The indole scaffold itself is known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][7][8]

Anticancer Agents

Indole derivatives are prominent in oncology research, targeting various hallmarks of cancer.[7][9]

-

Kinase Inhibition: Many protein kinases, which are often dysregulated in cancer, can be targeted by indole-based compounds.[7] The 1-benzyl group can provide crucial hydrophobic interactions within the ATP-binding pocket of kinases, while modifications at the C4 position can be used to enhance selectivity and potency. For example, derivatives of 1-benzyl-5-bromoindolin-2-one have shown inhibitory activity against VEGFR-2, a key kinase in angiogenesis.[10] It is plausible that 4-bromo analogs could exhibit similar or improved activity profiles.

-

Tubulin Polymerization Inhibition: The indole ring is a key component of several natural and synthetic tubulin polymerization inhibitors, which disrupt microtubule dynamics and induce cell cycle arrest and apoptosis.[7][] The 1-benzyl-4-aryl-indole scaffold could mimic the binding of known tubulin inhibitors at the colchicine binding site.

-

Aromatase Inhibition: Aromatase is a critical enzyme in estrogen biosynthesis and a key target in hormone-dependent breast cancer.[8] Indole derivatives have been successfully developed as aromatase inhibitors.[8][12] The 1-benzyl-4-aryl-indole scaffold could be optimized to fit within the active site of aromatase, with the C4-aryl group potentially forming key interactions with active site residues.

Potential Anticancer Signaling Pathway

Caption: Potential anticancer mechanisms of this compound derivatives.

Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. Indole derivatives have shown promise in modulating key inflammatory pathways.[7]

-

Modulation of Inflammatory Pathways: Novel indole derivatives have been shown to modulate key inflammatory pathways such as NF-κB and COX-2.[7] Studies on brominated isatins (indole-2,3-diones) have demonstrated that the position of the bromine atom significantly influences anti-inflammatory activity, with 5- and 6-bromo substitution being particularly effective in inhibiting the production of inflammatory mediators like nitric oxide (NO), TNFα, and PGE2.[13] This suggests that the 4-bromo substitution on the 1-benzyl-indole scaffold could also confer potent anti-inflammatory properties.

Antibacterial Agents

The emergence of antibiotic resistance necessitates the development of new antibacterial agents. Structurally similar 5-bromo-1-benzylindole carboxamides have demonstrated potent in vitro activity against Gram-negative pathogens such as E. coli and P. aeruginosa.[6][14] This highlights the potential of the 1-benzyl-bromo-indole scaffold as a promising starting point for the development of novel antibacterial drugs.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are not extensively reported, valuable insights can be drawn from related indole derivatives.

| Position | Substitution | Potential Impact on Biological Activity | Reference |

| N1 | Benzyl Group | Provides a key hydrophobic anchor for binding to various biological targets. N-substitution on indoles has been shown to increase anticancer activity compared to unsubstituted analogs. | [15] |

| C4 | Bromo Group | Serves as a versatile handle for synthetic diversification via cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups to probe the binding pocket of a target. | [6] |

| C4 | Aryl/Heteroaryl | The nature of the substituent introduced via cross-coupling can significantly impact potency and selectivity. This allows for fine-tuning of interactions with the target protein. | [16][17] |

| Benzene Ring | Halogen Substitution | The position of the bromine atom on the indole ring can significantly influence anti-inflammatory activity, with different positions showing varied effects on the inhibition of inflammatory mediators. | [13] |

Future Directions and Conclusion

This compound represents a highly promising and strategically designed scaffold for medicinal chemistry. Its synthetic accessibility, coupled with the versatile reactivity of the 4-bromo position, provides a robust platform for the generation of diverse chemical libraries. The known biological activities of related indole derivatives strongly suggest that compounds derived from this core could yield potent and selective modulators of various biological targets implicated in cancer, inflammation, and infectious diseases.

Future research should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and screening of libraries of 4-aryl and 4-heteroaryl derivatives against a panel of relevant biological targets will be crucial in elucidating the full therapeutic potential of this compound. This in-depth investigation will undoubtedly pave the way for the discovery of novel drug candidates with improved efficacy and safety profiles.

References

- Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.

-

Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors. PubMed. 2020-01-01. Available at: [Link]

- Improving the reaction conditions for the N-benzylation of indoles. Benchchem.

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at: [Link]

-

[Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. PubMed. Available at: [Link]

-

Synthesis and biological evaluation of some newer Indole Derivatives. RJPT. Available at: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

-

A synthesis and biological evaluation of indole derivatives. International Journal of Innovative Science and Research Technology. Available at: [Link]

-

N-Benzylation of indoles Reaction conditions: 9 (0.05 mmol), 2a... ResearchGate. Available at: [Link]

-

Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Publishing. Available at: [Link]

-

Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. PMC. Available at: [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC. Available at: [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

-

1-benzylindole. Organic Syntheses Procedure. Available at: [Link]

-

Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Publications. 2019-07-08. Available at: [Link]

-

One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. 2020-12-17. Available at: [Link]

-

Substituted indole derivatives as UNC-51-like kinase 1 inhibitors: Design, synthesis and anti-hepatocellular carcinoma activity. PubMed. 2024-08-07. Available at: [Link]

-

Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... ResearchGate. Available at: [Link]

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. Available at: [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications. 2014-05-24. Available at: [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]

-

5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Available at: [Link]

-

Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. Available at: [Link]

-

An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). ORGANIC CHEMISTRY. 2021-08-19. Available at: [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central. Available at: [Link]

-

Synthesis and pharmacological characterization of 1-benzyl-4-aminoindole-based thyroid hormone receptor β agonists. PubMed. Available at: [Link]

-

Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. 2024-09-06. Available at: [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound|CAS 481630-48-2 [benchchem.com]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 12. Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

Role of N-benzyl group in indole chemistry

Initiating Search Strategies

I'm starting with Google searches to deeply understand the N-benzyl group's role in indole chemistry. My focus is its application as a protecting group and its impact on reactivity. I'm aiming to build a solid foundational understanding.

Expanding Search Parameters

I'm now broadening my search queries to encompass the N-benzyl group's role in regioselectivity, its influence on metalation, and its applications in total synthesis. My goal is a comprehensive understanding to create a highly informative guide. I will synthesize the findings into a structured outline. Graphviz diagrams and quantitative tables will follow to enhance clarity and provide practical value.

Deepening Investigation Strategy

I'm now expanding my search to include cleavage methods for the N-benzyl group. I'll analyze this information alongside its other roles. My focus shifts to the guide's structure: logical flow, causality of experimental choices, and self-validating protocols are key. In-text citations and Graphviz diagrams will be integrated alongside quantitative data tables. Detailed methodologies are next.

A Comprehensive Technical Guide to the Theoretical Electronic Structure of 1-Benzyl-4-bromo-1H-indole: A Computational Chemistry Approach in Drug Discovery

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in bioactive compounds and its versatile chemical nature.[1] The functionalization of the indole core, such as through N-benzylation and halogenation, allows for the fine-tuning of its electronic and steric properties to enhance therapeutic efficacy. This guide provides an in-depth technical framework for the theoretical investigation of the electronic structure of a representative molecule, 1-Benzyl-4-bromo-1H-indole. Aimed at researchers, computational chemists, and drug development professionals, this document details the rationale, methodology, and interpretation of quantum chemical calculations, primarily using Density Functional Theory (DFT). By elucidating properties such as frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and other electronic descriptors, we demonstrate how computational analysis serves as a powerful predictive tool in the early-stage design of novel therapeutics, guiding the synthesis of candidates with improved activity and pharmacokinetic profiles.[2][3]

Introduction: The Strategic Role of a Substituted Indole

The indole ring system is a recurring motif in a vast array of pharmaceuticals and natural products, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4] Its unique electronic configuration and ability to participate in various intermolecular interactions make it an ideal scaffold for drug design. The strategic modification of this core is a key tactic in medicinal chemistry.

-

N-Benzylation: The introduction of a benzyl group at the N1 position of the indole ring, as seen in this compound, serves multiple purposes. It enhances lipophilicity, which can influence cell membrane permeability and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Furthermore, the benzyl ring introduces additional π-stacking interaction capabilities, potentially strengthening the binding affinity to biological targets.[5]

-

Bromination: The placement of a bromine atom at the C4 position is equally significant. As a halogen, bromine can modulate the electronic landscape of the indole ring through its inductive and resonance effects. Crucially, it can act as a halogen bond donor, a specific and directional non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.[6]

Understanding the precise electronic consequences of these substitutions is paramount for rational drug design. Computational chemistry provides a direct avenue to probe these properties, offering insights that are often difficult to obtain through experimental means alone. This guide establishes a comprehensive computational protocol to dissect the electronic structure of this compound, thereby creating a predictive model for its chemical behavior and biological potential.

Methodological Framework: Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (TDFT) offers an optimal balance of computational accuracy and efficiency. Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, making it well-suited for the systems commonly encountered in drug discovery.

Causality Behind Method Selection: Functional and Basis Set

The reliability of any DFT calculation hinges on the choice of the functional and the basis set. This choice is not arbitrary but is grounded in achieving a robust description of the molecule's specific chemical features.

-

Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational organic chemistry.[7][8] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals. This is particularly important for accurately describing the delocalized π-systems of the indole and benzyl rings and for obtaining reliable geometric and electronic properties.

-

Basis Set - 6-311++G(d,p): The choice of basis set dictates the flexibility the calculation has in describing the spatial distribution of electrons. For this compound, a triple-zeta basis set like 6-311G is a strong starting point.[9]

-

(d,p) Polarization Functions: These functions are critical. The 'd' functions on heavy atoms (C, N, Br) and 'p' functions on hydrogen atoms allow for the description of non-spherical electron density, which is essential for accurately modeling chemical bonds and anisotropic atoms like bromine.

-

(++) Diffuse Functions: The two '+' symbols indicate the addition of diffuse functions on both heavy atoms and hydrogen. These functions are large, loosely-held orbitals that are crucial for describing anions, lone pairs (like on the nitrogen and bromine), and non-covalent interactions, all of which are central to the chemistry of this molecule.

-

Experimental Protocol: A Self-Validating Computational Workflow

The following protocol outlines a rigorous and reproducible workflow for analyzing the electronic structure of this compound. Each step builds upon the last, ensuring the final results are derived from a physically meaningful and stable molecular state.

-

Structure Preparation:

-

Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial, low-level molecular mechanics optimization (e.g., using a force field like MMFF94) to obtain a reasonable starting geometry.

-

-

Geometry Optimization:

-

Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA).[10]

-

Perform a full geometry optimization using the selected DFT method (B3LYP/6-311++G(d,p)). This step locates the lowest energy conformation of the molecule on the potential energy surface.

-

Self-Validation: Confirm that the optimization has successfully converged to a true minimum by performing a frequency calculation at the same level of theory. The absence of any imaginary frequencies validates the structure as a stable point.

-

-

Electronic Property Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to derive the final electronic properties.

-

Request the generation of molecular orbitals (for FMO analysis), the molecular electrostatic potential (MEP), and a Natural Bond Orbital (NBO) analysis.

-

-

Data Analysis and Visualization:

-

Extract the energies of the HOMO and LUMO.

-

Generate the MEP map and visualize the frontier molecular orbitals.

-

Analyze the NBO output for key donor-acceptor interactions and charge distribution.

-

This systematic process ensures that the subsequent analysis is based on a computationally validated and stable molecular structure.

In-Depth Electronic Structure Analysis

Following the validated workflow, we can now delve into the specific electronic properties of this compound and their implications.

Optimized Molecular Geometry

The initial step of geometry optimization provides the most stable three-dimensional arrangement of the atoms. This structure is the foundation for all subsequent electronic calculations. Key structural parameters, such as bond lengths and angles, are determined. For a molecule like this, one would expect planarity in the indole ring system with the benzyl group adopting a staggered conformation relative to it to minimize steric hindrance.

| Parameter | Atom Pair/Triplet | Expected Value (Å or °) | Rationale |

| Bond Length | C4-Br | ~1.90 Å | Typical C(sp²)-Br bond length. |

| N1-C(benzyl) | ~1.46 Å | Standard C-N single bond length between an sp² nitrogen and an sp³ carbon. | |

| Bond Angle | C3-C4-C5 | ~120° | Reflects the sp² hybridization of the carbon atoms within the aromatic benzene ring. |

| Dihedral Angle | C2-N1-C(benzyl)-C(phenyl) | Varies | This angle defines the orientation of the benzyl group relative to the indole plane. |

Table 1: Representative optimized geometric parameters for this compound. Actual values are obtained from the converged DFT calculation.

Frontier Molecular Orbitals (FMO) Analysis

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are central to understanding a molecule's reactivity.[11][12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

-

HOMO: For this compound, the HOMO is expected to be localized primarily over the electron-rich indole ring system. This region is the most probable site for electrophilic attack.

-

LUMO: The LUMO is likely distributed across the fused bicyclic system, representing the most favorable region for receiving an electron in a nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals is a critical descriptor of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[11][12] This gap is also fundamental to the molecule's electronic transitions and its UV-Vis absorption properties.[13]

| Descriptor | Symbol | Formula | Significance in Drug Design |

| HOMO Energy | E_HOMO | - | Relates to ionization potential; electron-donating ability. |

| LUMO Energy | E_LUMO | - | Relates to electron affinity; electron-accepting ability. |

| Energy Gap | ΔE | E_LUMO - E_HOMO | Chemical reactivity, kinetic stability, polarizability. |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness | S | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity | χ | -(E_HOMO + E_LUMO) / 2 | Tendency to attract electrons. |

| Electrophilicity Index | ω | χ² / (2η) | Global electrophilic nature of the molecule. |

Table 2: FMO properties and associated global reactivity descriptors. These quantitative values allow for the comparison of different substituted indole derivatives.

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a color-coded map of the electrostatic potential projected onto the molecule's electron density surface. It provides an immediate, visual guide to the charge distribution and is invaluable for predicting intermolecular interactions.[8]

-

Regions of Negative Potential (Red/Yellow): These are electron-rich areas, typically found around electronegative atoms. For our molecule, prominent negative regions are expected around the nitrogen atom's lone pair and the bromine atom. These sites are susceptible to electrophilic attack and are likely to act as hydrogen or halogen bond acceptors.

-

Regions of Positive Potential (Blue): These are electron-poor areas, usually associated with hydrogen atoms bonded to electronegative atoms or regions of low electron density. The hydrogens on the aromatic rings will exhibit a positive potential, making them potential sites for interaction with electron-rich domains of a receptor.

-

Neutral Regions (Green): These areas, such as the surfaces of the aromatic rings, have an intermediate potential.

The MEP map is a powerful tool for drug designers to visualize how the molecule will "appear" to a biological target, guiding the prediction of key binding interactions like hydrogen bonds, halogen bonds, and electrostatic contacts.

Natural Bond Orbital (NBO) Analysis

NBO analysis deconstructs the complex molecular wavefunction into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and core orbitals.[10] This analysis quantifies intramolecular interactions, such as charge delocalization and hyperconjugation. For this compound, NBO analysis would reveal the extent of electron delocalization from the nitrogen lone pair into the indole π-system and the electronic interplay between the indole core, the benzyl group, and the bromine substituent. This provides a deeper, quantitative understanding of the electronic effects that govern the molecule's overall stability and reactivity.

Implications for Drug Development

The theoretical data derived from this computational analysis provides actionable intelligence for drug development professionals.

-

Target Interaction Prediction: The MEP map and FMO analysis provide a blueprint for how this compound might interact with a protein binding pocket. For example, the negative potential around the bromine atom suggests it could form a halogen bond with an electrophilic site on the receptor, an interaction that can significantly enhance binding affinity.

-

Structure-Activity Relationship (SAR) Guidance: By calculating these electronic properties for a series of related analogues (e.g., changing the halogen at C4 or the substitution pattern on the benzyl ring), researchers can build quantitative structure-activity relationship (QSAR) models.[14] This allows for the in silico screening of virtual compounds, prioritizing the synthesis of candidates with the most promising electronic profiles for enhanced biological activity.

-

Metabolic Stability Prediction: The sites of highest HOMO density (most susceptible to electrophilic attack) can indicate potential sites of metabolic oxidation by cytochrome P450 enzymes. By understanding these potential metabolic "hotspots," medicinal chemists can modify the molecule to block or slow down metabolism, thereby improving its pharmacokinetic profile.

Conclusion

The theoretical analysis of this compound's electronic structure is a prime example of how modern computational chemistry accelerates drug discovery.[2][15] By employing a robust and validated DFT workflow, we can translate the complex quantum mechanical description of a molecule into a set of intuitive and predictive chemical descriptors. The insights gained from FMO, MEP, and NBO analyses provide a rational basis for understanding molecular reactivity, predicting intermolecular interactions, and guiding the design of next-generation indole-based therapeutics. This in-depth guide serves as a foundational protocol for researchers seeking to leverage computational tools to make more informed decisions, ultimately reducing the time and cost associated with bringing novel, effective drugs to the clinic.

References

-

ResearchGate. (n.d.). Synthesis, structural, TD-DFT, and optical characteristics of indole derivatives | Request PDF. Retrieved February 2, 2026, from [Link]

-

Batool, Z., Ullah, S., Khan, A., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromoindole. Retrieved February 2, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PubMed Central. Retrieved February 2, 2026, from [Link]

-

National Institutes of Health (NIH). (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC. Retrieved February 2, 2026, from [Link]

-

PubMed. (2025). Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential surface of compound 1. Retrieved February 2, 2026, from [Link]

-

PubMed. (n.d.). Crystal structure, Hirshfeld surface analysis and HOMO-LUMO analysis of (E)-4-bromo- N'-(4-meth-oxy-benzyl-idene)benzohydrazide. Retrieved February 2, 2026, from [Link]

-

PubMed. (2019). Computationally Guided Discovery and Experimental Validation of Indole-3-acetic Acid Synthesis Pathways. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. Retrieved February 2, 2026, from [Link]

-

MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved February 2, 2026, from [Link]

-

Neuroquantology. (n.d.). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Retrieved February 2, 2026, from [Link]

-

CSIR-NIScPR. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions | Indian Journal of Chemistry (IJC). Open Research@CSIR-NIScPR. Retrieved February 2, 2026, from [Link]

-

AZoLifeSciences. (2023). The Use of Computational Tools in Ligand-Based Drug Design. Retrieved February 2, 2026, from [Link]

-

PubMed. (2006). Synthesis of bromoindole alkaloids from Laurencia brongniartii. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 1-benzyl-4-bromo-1H-pyrazole. Retrieved February 2, 2026, from [Link]

-

RSC Publishing. (n.d.). DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance. RSC Advances. Retrieved February 2, 2026, from [Link]

-

Slideshare. (n.d.). Applications of computational chemistry in drug designing | PPTX. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, XRD, Hirshfeld surface analysis, ESP, HOMO-LUMO, Quantum chemical modeling and Anticancer activity of di(p-methyl benzyl)(dibromo)(1,10-phenanthroline) tin(IV) complex. Retrieved February 2, 2026, from [Link]

-

Dove Medical Press. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2025). Molecular structure, spectroscopic studies, HOMO-LUMO profile and NBO analysis of 3-Ethoxy-4-hydroxy benzaldehyde. Retrieved February 2, 2026, from [Link]

- Journal of the Turkish Chemical Society, Section A: Chemistry. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Retrieved February 2, 2026, from https://dergipark.org.tr/en/pub/jtuchem/issue/57304/723820

-

MDPI. (2023). Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Computational Methods in Drug Discovery. PubMed Central. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 4-Benzyl-1H-indole. Retrieved February 2, 2026, from [Link][Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. neuroquantology.com [neuroquantology.com]

- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 6. Crystal structure, Hirshfeld surface analysis and HOMO-LUMO analysis of (E)-4-bromo- N'-(4-meth-oxy-benzyl-idene)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative [pubmed.ncbi.nlm.nih.gov]

- 11. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. azolifesciences.com [azolifesciences.com]

- 15. Applications of computational chemistry in drug designing | PPTX [slideshare.net]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-Benzyl-4-bromo-1H-indole

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 1-Benzyl-4-bromo-1H-indole, a key intermediate in pharmaceutical research and drug development. The N-alkylation of indoles is a cornerstone reaction in medicinal chemistry, as the substituent on the indole nitrogen profoundly influences the molecule's pharmacological profile. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice. It is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology grounded in established chemical literature.

Introduction: The Significance of N-Alkylated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds, from the neurotransmitter serotonin to anti-cancer agents. The functionalization of the indole nitrogen (N-1 position) is a critical strategy for modulating a molecule's properties, including its binding affinity for biological targets, selectivity, and metabolic stability.[1] The target molecule, this compound, serves as a versatile building block. The benzyl group can influence aromatic stacking interactions in receptor binding, while the bromo-substituent at the C-4 position provides a reactive handle for further chemical diversification through cross-coupling reactions.

This protocol details the N-benzylation of 4-bromoindole via a nucleophilic substitution reaction. The methodology relies on the deprotonation of the weakly acidic indole N-H proton using a strong, non-nucleophilic base, followed by the introduction of the benzyl group using an appropriate electrophile.[1]

Reaction Principle and Mechanism

The synthesis proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism.

-

Step 1: Deprotonation. 4-bromoindole is treated with sodium hydride (NaH), a powerful base. The hydride anion (H⁻) abstracts the acidic proton from the indole nitrogen, generating a resonance-stabilized indolide anion and hydrogen gas (H₂). The choice of a strong base like NaH is crucial to ensure complete and irreversible deprotonation, driving the reaction forward.

-

Step 2: Nucleophilic Attack. The resulting indolide anion is a potent nucleophile. It attacks the electrophilic benzylic carbon of benzyl bromide.[2] The bromide ion is displaced as a leaving group, forming the desired N-C bond and yielding this compound.

The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is essential. It effectively solvates the sodium cation without interfering with the nucleophilicity of the indolide anion, thereby facilitating the SN2 reaction.[3]

Reaction Scheme:

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Bromoindole | 96% or higher | Sigma-Aldrich, etc. | Starting material. |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich, etc. | Strong base; highly water-reactive.[4] |

| Benzyl Bromide | Reagent grade, 98% or higher | Sigma-Aldrich, etc. | Alkylating agent; lachrymator. |

| N,N-Dimethylformamide (DMF) | Anhydrous (<50 ppm water) | Acros Organics, etc. | Reaction solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific, etc. | Extraction solvent. |

| Hexanes | ACS Grade | Fisher Scientific, etc. | Eluent for chromatography. |

| Saturated aq. NH₄Cl | N/A | Lab-prepared | Quenching agent. |

| Saturated aq. NaCl (Brine) | N/A | Lab-prepared | Washing agent. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent grade | VWR, etc. | Drying agent. |

| Silica Gel | 230-400 mesh, 60 Å | Sorbent Technologies, etc. | Stationary phase for chromatography. |

Detailed Experimental Protocol

This protocol is based on a 5 mmol scale of the starting material, 4-bromoindole.

PART A: Reaction Setup and Execution

-

Inert Atmosphere Preparation: Assemble a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a nitrogen or argon inlet adapter on the other. Flame-dry the glassware under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

-

Rationale: Sodium hydride reacts violently with water to produce flammable hydrogen gas.[4] An inert and anhydrous environment is absolutely critical for safety and reaction success.

-

-

Reagent Addition: To the flask, add 4-bromoindole (0.98 g, 5.0 mmol, 1.0 eq). Via syringe, add 25 mL of anhydrous DMF and stir until the solid is completely dissolved.

-

Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in oil, 0.24 g, 6.0 mmol, 1.2 eq) to the stirred solution in small portions over 5-10 minutes.

-

Rationale: A slight excess of NaH ensures complete deprotonation of the indole. The addition is performed at 0 °C to control the initial exotherm and the rate of hydrogen gas evolution.

-

-

Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes. The mixture may become slightly cloudy or change color, indicating the formation of the sodium indolide salt.

-

Benzylation: Slowly add benzyl bromide (0.65 mL, 0.94 g, 5.5 mmol, 1.1 eq) dropwise via syringe to the reaction mixture at 0 °C.[1]

-

Rationale: A small excess of the alkylating agent ensures the reaction goes to completion. Slow, dropwise addition prevents unwanted side reactions and helps control the exothermic nature of the benzylation.[3]

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc eluent system until the 4-bromoindole starting material spot is consumed.

PART B: Work-up and Purification

-

Quenching: Once the reaction is complete (as determined by TLC), cool the flask back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any excess NaH.[1]

-

Critical Safety Note: Quenching is highly exothermic and will evolve hydrogen gas. Add the quenching solution very slowly to avoid a dangerous pressure buildup and uncontrolled effervescence.

-

-

Extraction: Dilute the quenched mixture with 50 mL of deionized water and transfer it to a 250 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Rationale: The product is organic-soluble and will move into the ethyl acetate layer, while the inorganic salts (NaBr, excess NH₄Cl) and DMF will remain primarily in the aqueous layer.

-

-

Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Rationale: The water washes help to remove residual DMF, which is water-soluble. The brine wash removes bulk water from the organic layer before the drying step, improving the efficiency of the drying agent.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 95:5 hexanes:EtOAc) to isolate the pure this compound.

-

Rationale: Column chromatography is essential to remove non-polar impurities (e.g., mineral oil from the NaH dispersion, excess benzyl bromide) and any polar baseline impurities, affording the product in high purity.

-

Visualization of Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

| Parameter | Value | Moles (mmol) | Molar Equivalents |

| 4-Bromoindole | 0.98 g | 5.0 | 1.0 |

| Sodium Hydride (60%) | 0.24 g | 6.0 | 1.2 |

| Benzyl Bromide | 0.65 mL (0.94 g) | 5.5 | 1.1 |

| Anhydrous DMF | 25 mL | N/A | N/A |

| Expected Yield | ~85-95% | ~4.25-4.75 | N/A |

Safety and Handling

All operations should be conducted inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves.

-

Sodium Hydride (NaH): Extremely hazardous. It is a water-reactive, flammable solid that can ignite spontaneously in air, especially if finely divided.[4] The 60% dispersion in mineral oil significantly reduces this risk but requires caution. NaH reacts with water and other protic sources to generate flammable hydrogen gas. It is also corrosive and can cause severe skin and eye burns.[5][6] Never quench NaH with a large amount of water or acid.

-

Benzyl Bromide: A potent lachrymator (tear-inducing agent) and is corrosive. It should always be handled in a fume hood, and care should be taken to avoid inhalation of vapors or contact with skin and eyes.

-

N,N-Dimethylformamide (DMF): An excellent solvent but is readily absorbed through the skin. It is a suspected teratogen. Always wear appropriate gloves when handling.

References

-

Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. URL: [Link]

-

BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 5-Bromoindole. Retrieved February 2, 2026, from a representative BenchChem technical document. (Simulated reference based on search result[1])

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. URL: [Link]

-

University of California. (2012). Standard Operating Procedure: Sodium Hydride. UC Center for Laboratory Safety. URL: [Link]

-

Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. URL: [Link]

Sources

Suzuki coupling reaction of 1-Benzyl-4-bromo-1H-indole with arylboronic acids

Abstract

This application note details a robust protocol for the palladium-catalyzed cross-coupling of 1-Benzyl-4-bromo-1H-indole with various arylboronic acids. While the indole scaffold is ubiquitous in medicinal chemistry, the C4 position remains underutilized due to synthetic accessibility challenges compared to the C2, C3, and C5 positions. This guide provides a scalable, high-yielding methodology to access 4-arylindoles, critical pharmacophores in oncology and CNS drug discovery. We focus on mitigating common failure modes such as protodeboronation and catalyst poisoning through precise ligand selection and base optimization.

Introduction & Strategic Rationale

The C4-Indole Challenge

The indole ring system is a "privileged structure" in drug discovery, serving as the core for therapeutics like sumatriptan (migraine) and osimertinib (cancer). However, functionalization at the C4 position is sterically and electronically distinct from the nucleophilic C3 or the electrophilic C2.

-

Substrate Selection: We utilize This compound . The N-benzyl group serves two critical functions:

-

Electronic Stabilization: It prevents the indole nitrogen lone pair from coordinating with the Palladium catalyst, which would arrest the catalytic cycle.

-